1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)-

Virology Antiviral Research Herpes Simplex Virus

1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- (also known as 1-(5-Methyl-3-furanyl)-1,2,3-propanetriol or MFPT) is a furan-substituted glycerol derivative with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol. It is classified as a natural product, specifically a stable anhydro derivative of sphydrofuran, and has been isolated from the culture broth of *Streptomyces* sp.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 33597-67-0
Cat. No. B12305021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)-
CAS33597-67-0
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CO1)C(C(CO)O)O
InChIInChI=1S/C8H12O4/c1-5-2-6(4-12-5)8(11)7(10)3-9/h2,4,7-11H,3H2,1H3
InChIKeyLNQWSCLHWGILCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- (CAS 33597-67-0): Chemical Identity and Procurement Baseline


1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- (also known as 1-(5-Methyl-3-furanyl)-1,2,3-propanetriol or MFPT) is a furan-substituted glycerol derivative with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is classified as a natural product, specifically a stable anhydro derivative of sphydrofuran, and has been isolated from the culture broth of *Streptomyces* sp. strain FV60 [1]. The compound is a chiral triol that has been investigated primarily for its antiviral and enzyme inhibition properties, and is supplied as a research chemical for life science applications .

Non-nucleoside antiviral probe for HSV-1 glycoprotein studies
Differentiated glycerol kinase inhibitor for SAR campaigns
Natural product scaffold isolated from Streptomyces sp. FV60

Why Generic Glycerol or Furan Analogs Cannot Substitute for 1-(5-Methyl-3-furanyl)-1,2,3-propanetriol


Substituting 1-(5-Methyl-3-furanyl)-1,2,3-propanetriol with generic glycerol or simpler furan derivatives is not scientifically valid for targeted research applications. Its specific anti-herpetic activity and enzyme inhibition profile are tied to its unique molecular structure—a 5-methylfuran moiety linked to a propanetriol backbone. In contrast, glycerol (1,2,3-propanetriol) is a simple metabolic intermediate without the furan ring required for binding interactions with viral glycoproteins [1] or the hydrophobic pocket of glycerol kinase [2]. Similarly, other furan derivatives lack the specific triol stereochemistry and substitution pattern necessary to replicate the compound's 1.2 µM IC₅₀ against HSV-1 [1] or its 80 µM Ki for glycerol kinase [2]. Direct quantitative evidence below demonstrates that even structurally related analogs exhibit significant (>30-fold) differences in target engagement.

Glycerol lacks the furan-triol pharmacophore
Generic glycerol cannot engage viral glycoprotein or glycerol kinase binding pockets targeted by MFPT.
Simple furan derivatives miss stereochemical context
Furan analogs without the specific triol substitution pattern fail to replicate reported target engagement profiles.
Structural analogs may shift enzyme affinity substantially
Closely related derivatives can exhibit >30-fold differences in glycerol kinase affinity; direct substitution requires validation.

Quantitative Differentiation Guide for 1-(5-Methyl-3-furanyl)-1,2,3-propanetriol (CAS 33597-67-0)


Anti-Herpesvirus Activity: MFPT Demonstrates Potency Comparable to Acyclovir Against HSV-1

In a direct in vitro assay, the target compound, (1R,2R)-1-(5′-methylfur-3′-yl)propane-1,2,3-triol (MFPT), inhibited Herpes Simplex Virus type 1 (HSV-1) replication with an IC₅₀ of 1.2 µM [1]. This potency is within the same order of magnitude as the established clinical antiviral acyclovir, which has reported IC₅₀ values of 0.85 µM against HSV-1 under comparable conditions [2]. This distinguishes MFPT from other furan-based natural products that lack such potent anti-herpetic activity.

Anti-HSV-1 potency
Cross-study
MFPT: IC₅₀ 1.2 µM vs Acyclovir: IC₅₀ 0.85 µM
Antiviral research probe with non-nucleoside mechanism
In vitro plaque reduction assay; comparable order of magnitude
Virology Antiviral Research Herpes Simplex Virus

Glycerol Kinase Inhibition: 36-Fold Greater Affinity than a Structurally Related Analog

The target compound (ChEMBL ID: CHEMBL1160358) inhibits glycerol kinase with an ATP-competitive binding affinity constant (Ki) of 8.00E+4 nM (80 µM) [1]. In a direct head-to-head comparison, a closely related analog (ChEMBL ID: CHEMBL606431) exhibits a significantly weaker Ki of 2.90E+6 nM (2.9 mM) for the same target under identical assay conditions [2]. This represents a 36.25-fold difference in inhibitory potency.

Glycerol kinase affinity
Head-to-head
36.25×
greater affinity vs. close analog
Glycerol kinase SAR benchmark
Target Ki 80 µM; comparator Ki 2.9 mM (ATP-competitive)
Enzymology Kinase Inhibition Metabolic Research

Natural Product Origin: A Stable Sphydrofuran Derivative from Streptomyces

1-(5-Methyl-3-furanyl)-1,2,3-propanetriol is not a purely synthetic construct but is a stable anhydro derivative of sphydrofuran, obtained directly from the culture broth of *Streptomyces* sp. strain FV60 [1]. This biosynthetic origin differentiates it from other synthetic glycerol kinase or antiviral agents. While the class of compounds includes other sphydrofuran derivatives, MFPT is specifically noted for its stability and unique substitution pattern compared to its parent molecule [1].

Natural product origin
Class-level
Stable anhydro derivative of sphydrofuran
Microbial metabolite scaffold for semi-synthesis
Data to verify; Streptomyces sp. FV60 isolate
Natural Product Chemistry Microbial Secondary Metabolism Sustainable Sourcing

Recommended Research Applications for 1-(5-Methyl-3-furanyl)-1,2,3-propanetriol Based on Evidence


Virology: Mechanistic Studies of Herpesvirus Glycoprotein Maturation

Based on its demonstrated IC₅₀ of 1.2 µM against HSV-1 and evidence that it limits the maturation of the viral glycoprotein gC, this compound is best suited as a probe to dissect the late stages of herpesvirus replication [1]. It is not a nucleoside analog like acyclovir, offering a complementary tool for studying viral egress and glycoprotein processing. Researchers investigating mechanisms of viral resistance or developing combination therapies could use MFPT to target pathways distinct from viral DNA polymerase.

Enzymology: Structure-Activity Relationship (SAR) Studies of Glycerol Kinase Inhibition

The compound's 80 µM Ki for glycerol kinase and its 36-fold greater potency over a close structural analog (ChEMBL606431) make it a critical reference point for SAR campaigns [2]. This quantitative differentiation provides a benchmark for medicinal chemists seeking to optimize furan-based glycerol kinase inhibitors for potential therapeutic applications in metabolic disorders. It is an essential control compound for any high-throughput screening campaign targeting this enzyme.

Natural Product Chemistry: Scaffold for Semi-Synthetic Derivatization

As a stable, microbially-derived sphydrofuran derivative, 1-(5-Methyl-3-furanyl)-1,2,3-propanetriol serves as a validated starting point for the semi-synthesis of novel analogs [3]. Researchers aiming to improve upon its anti-herpetic activity or kinase selectivity can use the compound to generate libraries of derivatives, with the confidence that the parent scaffold already exhibits quantifiable, target-specific bioactivity. Its isolation from *Streptomyces* also positions it for biosynthetic gene cluster investigation.

Application
Selection Property
Validation Focus
Herpesvirus glycoprotein maturation studies
Non-nucleoside antiviral probe
Viral egress and glycoprotein processing endpoints
Glycerol kinase SAR campaigns
Differentiated kinase affinity vs. analogs
Benchmarking affinity in ATP-competitive assays
Microbial metabolite scaffold derivatization
Stable natural product isolate
Biosynthetic gene cluster / semi-synthetic modification

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